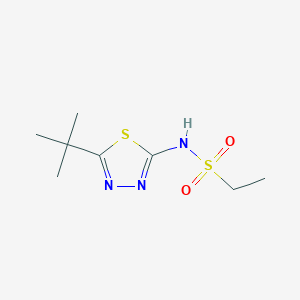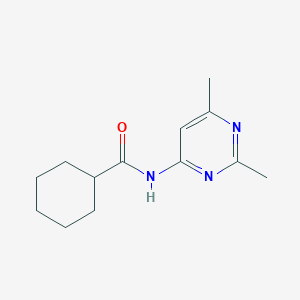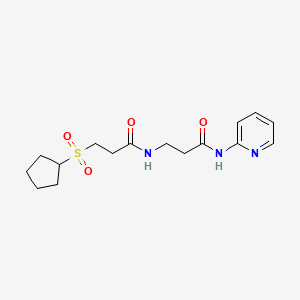
2,6-Dimethyl-4-(2-methylphenyl)-1,4-dihydropyridine-3,5-dicarbonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,6-Dimethyl-4-(2-methylphenyl)-1,4-dihydropyridine-3,5-dicarbonitrile, also known as DMDCN, is a chemical compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. DMDCN belongs to the dihydropyridine class of compounds, which are known for their diverse biological activities, including anti-inflammatory, antioxidant, and anticancer properties.
作用機序
The exact mechanism of action of 2,6-Dimethyl-4-(2-methylphenyl)-1,4-dihydropyridine-3,5-dicarbonitrile is not fully understood. However, it has been proposed that 2,6-Dimethyl-4-(2-methylphenyl)-1,4-dihydropyridine-3,5-dicarbonitrile exerts its anticancer effects by inducing apoptosis, inhibiting cell proliferation, and reducing the formation of new blood vessels that supply nutrients to cancer cells. 2,6-Dimethyl-4-(2-methylphenyl)-1,4-dihydropyridine-3,5-dicarbonitrile has also been found to inhibit the activity of certain enzymes that are involved in the production of reactive oxygen species, which play a key role in the development of various inflammatory diseases.
Biochemical and Physiological Effects:
2,6-Dimethyl-4-(2-methylphenyl)-1,4-dihydropyridine-3,5-dicarbonitrile has been found to have several biochemical and physiological effects. In vitro studies have shown that 2,6-Dimethyl-4-(2-methylphenyl)-1,4-dihydropyridine-3,5-dicarbonitrile can induce cell cycle arrest and apoptosis in cancer cells. 2,6-Dimethyl-4-(2-methylphenyl)-1,4-dihydropyridine-3,5-dicarbonitrile has also been found to inhibit the activity of certain enzymes that are involved in the production of reactive oxygen species, which can cause oxidative damage to cells and tissues. In addition, 2,6-Dimethyl-4-(2-methylphenyl)-1,4-dihydropyridine-3,5-dicarbonitrile has been found to reduce the production of pro-inflammatory cytokines, which are involved in the development of various inflammatory diseases.
実験室実験の利点と制限
2,6-Dimethyl-4-(2-methylphenyl)-1,4-dihydropyridine-3,5-dicarbonitrile has several advantages for lab experiments. It is relatively easy to synthesize and can be obtained in high yields. 2,6-Dimethyl-4-(2-methylphenyl)-1,4-dihydropyridine-3,5-dicarbonitrile is also stable under a wide range of conditions, making it suitable for various biological assays. However, 2,6-Dimethyl-4-(2-methylphenyl)-1,4-dihydropyridine-3,5-dicarbonitrile has some limitations as well. It is highly toxic and can cause severe side effects, which may limit its use in certain experiments. In addition, 2,6-Dimethyl-4-(2-methylphenyl)-1,4-dihydropyridine-3,5-dicarbonitrile has poor solubility in water, which may affect its bioavailability and limit its use in certain assays.
将来の方向性
There are several future directions for research on 2,6-Dimethyl-4-(2-methylphenyl)-1,4-dihydropyridine-3,5-dicarbonitrile. One area of interest is the development of new synthetic methods for 2,6-Dimethyl-4-(2-methylphenyl)-1,4-dihydropyridine-3,5-dicarbonitrile that are more efficient and environmentally friendly. Another area of interest is the investigation of the mechanisms of action of 2,6-Dimethyl-4-(2-methylphenyl)-1,4-dihydropyridine-3,5-dicarbonitrile in more detail, which may help to identify new therapeutic targets for the treatment of cancer and inflammatory diseases. Additionally, the evaluation of the pharmacokinetics and toxicity of 2,6-Dimethyl-4-(2-methylphenyl)-1,4-dihydropyridine-3,5-dicarbonitrile in vivo may provide important information for its potential use in clinical trials.
合成法
2,6-Dimethyl-4-(2-methylphenyl)-1,4-dihydropyridine-3,5-dicarbonitrile can be synthesized using a variety of methods. One of the most commonly used methods involves the reaction of 2-methylbenzaldehyde with malononitrile in the presence of ammonium acetate and acetic acid. The resulting intermediate is then reacted with 2,6-dimethyl-3,5-dicarbethoxy-1,4-dihydropyridine to yield 2,6-Dimethyl-4-(2-methylphenyl)-1,4-dihydropyridine-3,5-dicarbonitrile.
科学的研究の応用
2,6-Dimethyl-4-(2-methylphenyl)-1,4-dihydropyridine-3,5-dicarbonitrile has been extensively studied for its potential therapeutic applications. Several studies have reported its anticancer properties, with 2,6-Dimethyl-4-(2-methylphenyl)-1,4-dihydropyridine-3,5-dicarbonitrile showing promising results against various types of cancer cells, including breast, lung, and liver cancer cells. 2,6-Dimethyl-4-(2-methylphenyl)-1,4-dihydropyridine-3,5-dicarbonitrile has also been found to possess antioxidant and anti-inflammatory properties, which make it a potential candidate for the treatment of various inflammatory diseases, such as rheumatoid arthritis and multiple sclerosis.
特性
IUPAC Name |
2,6-dimethyl-4-(2-methylphenyl)-1,4-dihydropyridine-3,5-dicarbonitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N3/c1-10-6-4-5-7-13(10)16-14(8-17)11(2)19-12(3)15(16)9-18/h4-7,16,19H,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QYALBKVUGNWNJL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C2C(=C(NC(=C2C#N)C)C)C#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,6-Dimethyl-4-(2-methylphenyl)-1,4-dihydropyridine-3,5-dicarbonitrile | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-[4-(2-ethoxyphenyl)piperazin-1-yl]-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B7560726.png)
![N~4~-benzyl-2-[(3,5-dimethoxybenzoyl)amino]-N~4~-[2-(dimethylamino)ethyl]-1,3-thiazole-4-carboxamide](/img/structure/B7560732.png)
![3-Azaspiro[5.5]undecan-3-yl(1,3-thiazol-4-yl)methanone](/img/structure/B7560733.png)
![4-[[[5-(2,3-dihydro-1,4-benzodioxin-6-yl)-1H-pyrazol-4-yl]methylamino]methyl]benzonitrile](/img/structure/B7560742.png)

![4-methyl-5-[(4-pyridin-2-ylpiperazin-1-yl)carbonyl]-4H-thieno[3,2-b]pyrrole](/img/structure/B7560764.png)
![[3-(Aminomethyl)pyrrolidin-1-yl]-(5-fluoro-2-methylphenyl)methanone](/img/structure/B7560767.png)
![7-methyl-2-[3-(piperidin-1-ylcarbonyl)piperidin-1-yl]-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-5-one](/img/structure/B7560783.png)
![1-Ethoxy-2,7-dimethyl-3,5-diphenylpyrazolo[4,3-c][1,5,2]diazaphosphinine 1-oxide](/img/structure/B7560785.png)



